7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound . It is also known by its IUPAC name, 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride .
Molecular Structure Analysis
The InChI code for 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is 1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is 298.99 . It is a powder at room temperature .Scientific Research Applications
Dopamine Receptor Affinity
The compound has been studied for its affinity at the D1 dopamine receptor. 6-Bromo derivatives, including those structurally similar to 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, show affinities similar to their 6-chloro counterparts. This property is significant in the development of drugs targeting the D1 dopamine receptor (Neumeyer et al., 1991).
Role in Kinase Inhibitor Synthesis
Benzoxazepine cores, including 7-bromobenzoxazepine, play a crucial role in the synthesis of kinase inhibitors. The scalability of synthesizing this compound and its use in producing complex kinase inhibitors is noteworthy (Naganathan et al., 2015).
Anticancer Activity
Certain tetrahydrobenzoxazepine derivatives have shown anticancer activity, specifically against breast cancer cells. The presence of specific substituents on the nitrogen atom influences this biological activity, indicating potential therapeutic applications (Díaz-Gavilán et al., 2004).
Molecular Structure Studies
Studies have also focused on the molecular structure of various benzazepine derivatives. These studies contribute to understanding how minor variations in molecular structure can significantly impact properties like stability and reactivity (Blanco et al., 2008).
Solid-Phase Synthesis
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have been synthesized using solid-phase strategies. This method's efficacy was demonstrated in the preparation of a library of benzazepine derivatives, highlighting its potential in drug discovery (Boeglin et al., 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRMRIOGXGPYQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
CAS RN |
740842-72-2 | |
Record name | 1,4-Benzoxazepine, 7-bromo-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=740842-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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